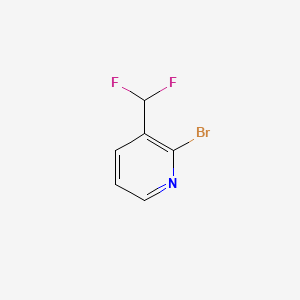

2-Bromo-3-(difluoromethyl)pyridine

描述

Significance of Fluorinated Heterocycles in Medicinal and Agrochemical Research

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental scaffolds in the design of future drugs, with approximately 85% of bioactive compounds containing such moieties. tandfonline.comtandfonline.com The introduction of fluorine into these structures has proven to be a transformative strategy in both medicinal and agrochemical sciences. nih.gov Organofluorine chemistry has gained significant traction due to its profound impact on the development of pharmaceuticals and advanced materials. It is estimated that 20-30% of pharmaceuticals and 30-40% of agrochemicals contain fluorine.

The success of fluorine incorporation is attributed to the unique physicochemical properties of the carbon-fluorine (C-F) bond. tandfonline.comnih.gov This bond is characterized by its high strength and polarity, while the fluorine atom itself has a minimal steric footprint. tandfonline.comtandfonline.comnih.gov These features can lead to significant improvements in a molecule's profile:

Metabolic Stability: The strength of the C-F bond often enhances resistance to metabolic degradation, thereby increasing the drug's half-life. tandfonline.comtandfonline.com

Bioavailability and Affinity: Fluorine's high electronegativity can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a molecule's bioavailability and its binding affinity to specific biological targets. tandfonline.comtandfonline.comnih.gov

Membrane Permeability: The presence of fluorine can enhance a molecule's ability to pass through cellular membranes. tandfonline.comnih.govnih.gov

This strategic use of fluorine has led to the development of numerous blockbuster drugs and highly effective agrochemicals. tandfonline.comtandfonline.com In agriculture, fluorinated compounds have demonstrated improved efficacy, selectivity, and environmental safety profiles compared to their non-fluorinated counterparts. They are integral to the creation of modern herbicides, insecticides, and fungicides that help ensure global food security. researchgate.netnih.gov The difluoromethyl group (CF2H), in particular, has gained significant attention in medicinal and agricultural chemistry, with several marketed products containing this moiety on a pyridine (B92270) scaffold. nih.gov

Role of Brominated Pyridines in Advanced Organic Synthesis

While fluorine imparts specific physicochemical advantages, bromine plays a crucial role as a versatile synthetic handle in organic chemistry. Brominated heterocycles, including brominated pyridines, are highly valued as intermediates for building more complex molecular architectures. researchgate.net The bromine atom is an excellent leaving group in a variety of chemical reactions, making it a key functional group for diversification.

Brominated pyridines are staple reactants in numerous transformations:

Cross-Coupling Reactions: They are widely used as precursors in palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Sonogashira couplings), which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of a bromine atom, facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles. researchgate.netacs.org

Grignard Reagent Formation: Bromopyridines can be converted into Grignard reagents, which are powerful nucleophiles used to form new carbon-carbon bonds. researchgate.net

The ability to selectively introduce a bromine atom onto a pyridine ring and then replace it with another functional group provides a powerful and flexible strategy for the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. researchgate.net

Position of 2-Bromo-3-(difluoromethyl)pyridine within Contemporary Synthetic Chemistry

This compound (CAS Number: 1211515-00-2) occupies a strategic position in modern synthetic chemistry by combining the key attributes of both fluorinated and brominated pyridines. biosynth.comsigmaaldrich.com It serves as a highly valuable building block for the synthesis of novel and complex molecules, particularly within the agrochemical and pharmaceutical industries.

The structure of this compound is notable for two key features: the difluoromethyl group at the 3-position and the bromo group at the 2-position.

The difluoromethyl group acts as a bioisostere for other functional groups and can impart the beneficial properties associated with fluorination, such as enhanced metabolic stability and target-binding affinity. nih.gov

The bromo group serves as a versatile anchor for synthetic modifications, primarily through cross-coupling and substitution reactions, allowing for the late-stage introduction of diverse molecular fragments. researchgate.netbiosynth.com

This dual functionality makes this compound a precursor for creating libraries of complex fluorinated compounds for biological screening. biosynth.com It allows researchers to first establish a core structure containing the desirable difluoromethyl pyridine motif and then explore a wide range of derivatives by leveraging the reactivity of the bromo substituent. Its utility is underscored by its role as a precursor in the synthesis of other fluorinated compounds and pharmaceuticals. biosynth.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1211515-00-2 | sigmaaldrich.com |

| Molecular Formula | C₆H₄BrF₂N | sigmaaldrich.comuni.lu |

| Molecular Weight | 208.00 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Density | 1.704 g/cm³ at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.522 | sigmaaldrich.com |

| InChIKey | RBKISNDTOFJWQZ-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-4(6(8)9)2-1-3-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKISNDTOFJWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717812 | |

| Record name | 2-Bromo-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-00-2 | |

| Record name | 2-Bromo-3-(difluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Difluoromethyl Pyridine and Analogues

Strategies for the Introduction of Difluoromethyl Groups on Pyridine (B92270) Scaffolds

The incorporation of a difluoromethyl (CF2H) group into pyridine rings is a key step in the synthesis of 2-bromo-3-(difluoromethyl)pyridine and related compounds. This group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups. researchgate.net A variety of methods have been developed for the difluoromethylation of organic substrates, including N-based heterocycles. researchgate.netresearchgate.net

Difluoromethylation of Hydroxylated N-Based Heterocycles

One approach to introduce a difluoromethyl group involves the reaction of hydroxylated N-based heterocycles. For instance, N-difluoromethylation of 2-pyridone derivatives can be achieved using reagents like sodium chlorodifluoroacetate (ClCF2COONa) in the presence of 18-crown-6 (B118740) or ethyl bromodifluoroacetate (BrCF2COOEt) with potassium carbonate. rsc.org A novel, transition-metal-free method utilizes ethyl bromodifluoroacetate as a difluoromethylation reagent for pyridines and 4-pyridones/quinolones. rsc.orgrsc.org This reaction proceeds through N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.orgnih.gov The process is generally tolerant of various functional groups. researchgate.net

A recently developed method employs bromo(difluoro)acetic acid in the presence of potassium carbonate at room temperature for the difluoromethylation of various N-heterocyclic substrates. chemrxiv.org This transition-metal-free technique is scalable and tolerates a wide range of functional groups, making it suitable for the late-stage modification of complex molecules, including pharmaceuticals. chemrxiv.org Mechanistic studies indicate the formation of an N-difluoromethylquinolinium salt intermediate via nucleophilic substitution and subsequent decarboxylation. chemrxiv.org

Palladium-Catalyzed Difluoromethylation Approaches

Palladium catalysis offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, palladium catalysts can effectively couple difluoromethyl groups with heteroaryl halides. nih.govrsc.org A general method has been developed for the palladium-catalyzed difluoromethylation of a wide array of heteroaryl chlorides, bromides, and iodides under mild conditions. rsc.org This includes pyridyl, pyrimidyl, and other heterocyclic systems. nih.govrsc.org

Two effective catalyst systems for the palladium-catalyzed cross-coupling of aryl chlorides and bromides with (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) have been identified: Pd(dba)2/BrettPhos and Pd(PtBu3)2. sci-hub.se These methods are compatible with both electron-donating and electron-withdrawing substituents on the aryl halide. sci-hub.se Furthermore, a palladium(II)-catalyzed decarboxylative meta-C–H difluoromethylation of arenes using difluoroacetic acids has been reported. rsc.org

Copper-Mediated Difluoromethylation Strategies

Copper-mediated reactions provide an alternative and often complementary approach to palladium-catalyzed methods. While difluoromethyl copper complexes are known to be less stable than their trifluoromethyl counterparts, conditions have been identified for the successful copper-mediated difluoromethylation of aryl and vinyl iodides. nih.gov These reactions often utilize (difluoromethyl)trimethylsilane (TMSCF2H) as the difluoromethyl source in combination with a copper(I) salt, such as copper(I) chloride or iodide, and a fluoride (B91410) source like cesium fluoride. nih.govnih.gov

This methodology has been successfully applied to a range of aryl iodides, including electron-deficient ones, as well as heteroaryl and β-styryl iodides, at room temperature. rsc.orgrsc.org The reactions generally proceed in a single step with good functional group compatibility. nih.govnih.gov

Radical Difluoromethylation Methods

Radical difluoromethylation offers a distinct pathway for the introduction of the CF2H group. These methods often involve the generation of a difluoromethyl radical (•CF2H), which then reacts with the pyridine scaffold. One such approach involves the reaction of oxazino pyridine intermediates, derived from pyridines, with a suitable difluoromethyl radical source. thieme-connect.com This strategy allows for the meta-C-H difluoromethylation of pyridines. nih.gov

For para-selective difluoromethylation, the oxazino-pyridine can be converted to the corresponding pyridinium (B92312) salt and subjected to a Minisci-type radical alkylation using bis(difluoroacetyl) peroxide as the •CF2H source. thieme-connect.comnih.gov Additionally, radical (2-pyridylsulfonyl)difluoromethylation of terminal alkenes can be achieved using iododifluoromethyl 2-pyridyl sulfone. documentsdelivered.com Visible light-mediated intramolecular oxy-difluoromethylation using difluoromethyltriphenylphosphonium bromide as a CHF2 radical precursor has also been reported for the synthesis of various CHF2-containing heterocycles. nih.gov

C–H Difluoromethylation Techniques

Direct C–H difluoromethylation of pyridines represents a highly atom-economical and efficient method for accessing difluoromethylated pyridines. researchgate.net However, achieving regioselectivity, particularly at the C3 (meta) position, has been a significant challenge. researchgate.net

A modular approach has been developed that allows for the regioselective synthesis of either meta- or para-substituted difluoromethylpyridines through a dearomatization-rearomatization sequence involving oxazino-pyridine intermediates. thieme-connect.comuni-muenster.de This method utilizes different difluoromethylation reagents and reaction conditions to control the site of functionalization. thieme-connect.comnih.gov For instance, meta-difluoromethylation can be achieved through a radical process with these intermediates, while para-difluoromethylation can be accomplished via a Minisci-type reaction on the corresponding pyridinium salts. thieme-connect.comnih.gov

Bromination Techniques for Pyridine Ring Systems

The introduction of a bromine atom onto the pyridine ring is the final key step in synthesizing this compound. The electronic nature of the pyridine ring, being electron-deficient, makes direct electrophilic substitution, such as bromination, challenging. researchgate.net

Direct bromination of pyridine typically requires harsh conditions, such as high temperatures (over 300°C) in the presence of oleum, and generally leads to substitution at the 3-position. researchgate.net To achieve bromination at the 2- or 4-positions, alternative strategies are often employed. One common method is the activation of the pyridine ring by forming the N-oxide. Bromination of pyridine N-oxide with reagents like phosphorus oxybromide can yield a mixture of 2-bromo- and 4-bromopyridine. researchgate.net

For more selective bromination, lithiation followed by quenching with a bromine source is a viable option. For example, selective lithiation at the 2-position can be achieved using n-butyllithium (n-BuLi), and subsequent reaction with a suitable brominating agent can install the bromine atom at that position. researchgate.net The choice of brominating agent is crucial; for instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used for the bromination of pyridine derivatives. google.com The reaction conditions, such as temperature and solvent, can be optimized to improve yields and selectivity. google.com Electrophilic ring-opening chlorination and bromination reactions of pyrazoloazines and isoxazoles have also been developed. nih.gov

Selective Bromination of Pyridine Precursors

The direct electrophilic bromination of 3-(difluoromethyl)pyridine (B1298654) to yield the desired 2-bromo isomer is a challenging transformation. The pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. The presence of the electron-withdrawing difluoromethyl group (-CF₂H) at the C-3 position further deactivates the ring, making electrophilic attack thermodynamically unfavorable. Under forcing conditions, electrophilic substitution on a 3-substituted pyridine typically occurs at the C-5 position, which is the least deactivated site.

Alternative strategies are therefore required to achieve C-2 bromination. One potential, though less direct, route involves the use of directing groups to control regioselectivity. For instance, an electrochemical protocol using directing groups has been developed for the meta-bromination of pyridine derivatives. nih.gov Another approach involves a "ring-opening, halogenation, ring-closing" strategy via Zincke imine intermediates to achieve 3-selective halogenation. chemrxiv.org However, for C-2 selectivity on a 3-substituted pyridine, a more common strategy involves a metalation-trapping sequence. This "umpolung" (polarity reversal) approach typically uses a strong base like n-butyllithium (n-BuLi) to selectively deprotonate the C-2 position of the pyridine ring, creating a nucleophilic organolithium species. This intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or hexabromoethane, to install the bromine atom at the desired position. researchgate.net

Tandem Aryl Halide Isomerization and Selective Interception

A sophisticated strategy in pyridine chemistry involves the base-catalyzed isomerization of aryl halides, which can be paired with a tandem nucleophilic substitution reaction. This methodology has been effectively used to achieve the 4-selective functionalization of 3-bromopyridines. The mechanism proceeds through a proposed pyridyne intermediate. In the presence of a strong, non-nucleophilic base, 3-bromopyridine (B30812) undergoes elimination to form a reactive 3,4-pyridyne. A subsequent nucleophilic attack, followed by protonation, can lead to the formation of a 4-substituted pyridine product.

This tandem isomerization/selective interception offers a unique pathway to functionalize pyridines at positions that are not easily accessible through classical methods. A variety of nucleophiles have been successfully employed in this transformation.

Table 1: Scope of Nucleophiles in 4-Selective Substitution of 3-Bromopyridines

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Primary Alcohols | Ethanol | 4-Alkoxypyridine |

| Secondary Alcohols | Isopropanol | 4-Isopropoxypyridine |

| Amines | Indoline | 4-Aminopyridine |

| Hydroxylation | Potassium Hydroxide | 4-Hydroxypyridine |

Despite its utility, this method has limitations regarding the synthesis of this compound. The isomerization pathway to a pyridyne intermediate is sensitive to the electronic properties of the substituents on the pyridine ring. Research indicates that pyridine substrates bearing strongly electron-withdrawing groups, such as a trifluoromethyl group, tend to undergo direct SNAr (Nucleophilic Aromatic Substitution) at the C-3 position rather than isomerizing. Given that the difluoromethyl group is also significantly electron-withdrawing, it is likely that a similar substrate would not effectively undergo the required isomerization, making this an unsuitable method for accessing the target 2-bromo isomer from other precursors.

Multi-Step Synthetic Sequences toward this compound

Given the challenges of direct, single-step syntheses, multi-step sequences are the most practical approach for preparing this compound. These routes typically involve the sequential introduction of the required functional groups onto the pyridine core. A common strategy is the difluoromethylation of a pre-functionalized bromopyridine.

The introduction of the difluoromethyl group (-CF₂H) into aromatic systems is an area of active research, as this moiety can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. princeton.edu Several modern catalytic methods have been developed for this purpose. One prominent method is the metallaphotoredox-catalyzed difluoromethylation of aryl bromides. This dual catalytic system uses a photocatalyst and a nickel catalyst to couple a range of aryl and heteroaryl bromides with a difluoromethyl source, such as bromodifluoromethane (B75531) (HCF₂Br). princeton.edunih.gov This approach is notable for its mild conditions and broad substrate scope, including various substituted bromopyridines. princeton.edunih.gov

Another practical sequence involves a copper-mediated cross-coupling reaction between a 2-bromopyridine (B144113) and ethyl bromodifluoroacetate, followed by hydrolysis and decarboxylation to yield the 2-difluoromethylpyridine product. researchgate.net This process provides a robust pathway using readily available starting materials.

Table 2: Examples of Metallaphotoredox Difluoromethylation of Bromopyridines

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromopyridine | 4-(Difluoromethyl)pyridine | 58% |

| 3-Bromopyridine | 3-(Difluoromethyl)pyridine | 84% |

| 2-Bromopyridine | 2-(Difluoromethyl)pyridine | 75% |

| 2-Bromo-6-methylpyridine | 2-(Difluoromethyl)-6-methylpyridine | 46% |

| 3-Bromo-5-(trifluoromethyl)pyridine | 3-(Difluoromethyl)-5-(trifluoromethyl)pyridine | 65% |

Table data adapted from studies on metallaphotoredox difluoromethylation of aryl bromides. princeton.edunih.gov

To synthesize the target molecule, this compound, a logical multi-step approach would start with 2,3-dibromopyridine. A selective difluoromethylation at the C-3 position via a transition-metal-catalyzed cross-coupling reaction would furnish the desired product. The selectivity of such a reaction would be a critical factor, depending on the relative reactivity of the C-Br bonds at the 2- and 3-positions under the chosen catalytic conditions.

Chemical Reactivity and Transformation of 2 Bromo 3 Difluoromethyl Pyridine

Nucleophilic Aromatic Substitution Reactions on the Pyyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines, particularly those bearing a halogen atom. acs.org These reactions proceed via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. acs.org

Regioselectivity and Electronic Effects of Substituents

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation of the ring towards electrophilic attack makes it more susceptible to nucleophilic attack. The nitrogen atom preferentially withdraws electron density from the ortho (C2, C6) and para (C4) positions, rendering them the most electrophilic sites and thus the most reactive towards nucleophiles.

In the case of 2-Bromo-3-(difluoromethyl)pyridine, the bromine atom is located at the activated C2 position. Therefore, nucleophilic attack is strongly directed to this carbon, leading to the displacement of the bromide ion. The substituent at the 3-position plays a crucial role in modulating this reactivity. While a substituent at the C3 position does not receive direct resonance stabilization from the ring nitrogen, its inductive effects are significant.

Influence of the Difluoromethyl Group on Reactivity

The difluoromethyl (-CF2H) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When placed at the C3 position, the -CF2H group exerts a powerful negative inductive effect (-I) on the pyridine ring. This effect further withdraws electron density from the adjacent C2 carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. Consequently, the presence of the 3-(difluoromethyl) group is expected to increase the rate of SNAr reactions at the C2 position compared to an unsubstituted 2-bromopyridine (B144113). This activation is a key feature of the molecule's reactivity profile.

Cross-Coupling Reactions

The carbon-bromine bond at the C2 position of this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis. libretexts.org The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The low-valent Palladium(0) catalyst inserts into the carbon-bromide bond of the pyridine, forming a Palladium(II) intermediate. harvard.edu

Transmetalation : A second coupling partner, typically an organometallic reagent (e.g., organoboron, organotin), transfers its organic group to the palladium center. youtube.com

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Palladium(0) catalyst. harvard.edu

A common side reaction in palladium-catalyzed cross-couplings is the homocoupling of the starting aryl halide, which leads to the formation of a symmetrical biaryl. In the case of this compound, this would result in the formation of 3,3'-bis(difluoromethyl)-2,2'-bipyridine. This undesired reaction can sometimes be favored under certain conditions, and its prevention is a key consideration in reaction optimization. For some 2-halopyridines, the bromo derivative can be more prone to homocoupling than the chloro analog under certain conditions. nih.gov

Below is a table showing representative, though illustrative, conditions for the homocoupling of a generic aryl bromide, which could be adapted for this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None | K₂CO₃ | DMF | 100 | Symmetrical Biaryl |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene | 110 | Symmetrical Biaryl |

Heteroarylation, the coupling of two different (hetero)aromatic rings, is a powerful application of palladium-catalyzed reactions. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (like a boronic acid or ester) as the coupling partner, is a widely used method for this purpose. researchgate.netlibretexts.org this compound is an excellent substrate for such reactions, allowing for the synthesis of complex bi-heteroaryl structures. The reaction would involve coupling the pyridine unit with a variety of heteroarylboronic acids.

The following table details representative conditions for a Suzuki-Miyaura cross-coupling reaction between a generic 2-bromopyridine and a heteroarylboronic acid, illustrating a potential synthetic application for this compound. researchgate.net

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Heteroarylboronic Acid |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Thiophene-2-boronic acid |

| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 90 | Furan-3-boronic acid |

| 3 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | Pyridine-4-boronic acid |

| 4 | PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 95 | Indole-5-boronic acid |

Nickel-Catalyzed Coupling Reactions

The bromo group at the C2 position of this compound makes it an excellent substrate for nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new C-C and C-N bonds, offering advantages such as lower cost and unique reactivity compared to palladium.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. For heteroaryl bromides like 2-bromopyridines, nickel catalysis is highly effective. A typical system might involve a nickel(II) precatalyst, such as NiCl₂(PCy₃)₂, with a phosphine (B1218219) ligand and a base like K₃PO₄. rsc.org The reaction efficiently replaces the bromine atom with various aryl or heteroaryl groups. The presence of the difluoromethyl group is well-tolerated in such transformations. sioc-journal.cn The development of scaffolding ligands, like ProPhos (a propanol-tethered diphenylphosphine), has been shown to enhance the efficiency of nickel-catalyzed Suzuki-Miyaura couplings for a broad range of heteroarenes, including substituted pyridines. nih.gov

Buchwald-Hartwig Amination: This is a cornerstone reaction for forming C-N bonds. Nickel catalysis provides an effective alternative to palladium for coupling aryl halides with amines. acs.org Recent advances have enabled the use of simple, air-stable nickel precatalysts like NiCl₂(DME) in greener solvents such as 2-methyl-THF for the amination of aryl chlorides and sulfamates. acs.org For challenging substrates like 2-bromopyridines, specific protocols have been developed, for instance, using a [Pd₂(dba)₃]/BINAP system, which can be adapted for nickel catalysis to couple with various amines, including volatile ones, in sealed tubes. nih.govchemspider.com Light-promoted single nickel catalysis has also emerged as a powerful method for C-N couplings of aryl bromides with diverse N-nucleophiles. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Nickel catalysis is effective for this transformation, particularly for creating C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds. A nickel-catalyzed Negishi coupling of bromodifluoroacetamides with arylzinc reagents has been developed, highlighting the compatibility of nickel with difluoromethylated substrates. nih.gov This methodology can be applied to couple this compound with various organozinc reagents.

Table 1: Examples of Nickel-Catalyzed Reactions on Substituted Bromopyridines

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | Arylboronic acids | rsc.org |

| Suzuki-Miyaura | Ni(cod)₂ / ProPhos | K₃PO₄ | 2-MeTHF/H₂O | Heteroarylboronic acids | nih.gov |

| Buchwald-Hartwig | NiCl₂(DME) / dtbbpy | NaOtBu | 2-Me-THF | Primary/Secondary Amines | acs.org |

| Buchwald-Hartwig | Ni(⁴-tBu stb)₃ / Zn | DABCO | DMA | Heteroaromatic amines | acs.org |

| Negishi | NiCl₂(dppp) | - | THF/NMP | Arylzinc reagents | nih.gov |

Other Transition Metal-Mediated Transformations

Beyond nickel, other transition metals, particularly palladium and copper, are widely used to mediate transformations at the C-Br bond of this compound.

Palladium-Catalyzed Reactions:

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex, such as Pd(CF₃COO)₂, with a phosphine ligand (e.g., PPh₃) and a copper(I) co-catalyst (CuI). scirp.orgwikipedia.orgscirp.orgresearchgate.net The reaction is robust and tolerates a wide range of functional groups, making it suitable for the alkynylation of this compound.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. Palladium catalysts like Pd(OAc)₂ are commonly used. beilstein-journals.orgmdpi.com While challenges can arise with electron-deficient heteroaryl halides, specific conditions can be optimized to achieve successful coupling. The reaction of secondary trifluoromethylated alkyl bromides has been achieved via a palladium-catalyzed Heck-type reaction, suggesting the compatibility of the difluoromethyl group. beilstein-journals.orgnih.gov

Difluoromethylation: Palladium catalysts can also be used for the direct difluoromethylation of heteroaryl halides using reagents like TMSCF₂H, often in the presence of a silver co-catalyst. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a cost-effective alternative for C-N and C-O bond formation.

Ullmann Condensation: This classic reaction couples aryl halides with amines, alcohols, or thiols. Modern protocols often use CuI or Cu₂O as the catalyst, sometimes with a ligand like ethylene (B1197577) glycol or an oxime, and a base such as K₃PO₄. rsc.orgnih.govresearchgate.netrsc.org These methods have been successfully applied to various bromopyridines, including those with unprotected functional groups. rsc.org For instance, a copper-catalyzed amination at the C-5 position of 2-bromo-5-iodopyridine (B107189) proceeds selectively, demonstrating the fine-tuning possible with these systems. rsc.org

Table 2: Examples of Other Transition Metal-Mediated Reactions

| Reaction | Metal/Catalyst | Ligand/Additive | Base | Typical Coupling Partner | Ref. |

|---|---|---|---|---|---|

| Sonogashira | Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | Terminal Alkynes | scirp.orgscirp.org |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Alkenes | beilstein-journals.org |

| C-N Coupling | CuI | Ethylene Glycol | K₃PO₄ | Amines, Amides | rsc.org |

| C-O Coupling | CuCl₂ | - | Cs₂CO₃ | Aliphatic Diols | rsc.org |

| Difluoromethylation | Pd(dba)₂ / (SIPr)Ag(CF₂H)₂ | DPEPhos | - | TMSCF₂H | nih.gov |

Functional Group Interconversions of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is generally considered chemically robust. However, the hydrogen atom is acidic enough to be removed by a strong base, creating a difluoroanion intermediate that can react with various electrophiles. This provides a pathway for the functionalization of the CF₂H group.

Research has shown that the deprotonation of 3-(difluoromethyl)pyridine (B1298654) can be achieved using a lithiated base in THF. acs.orgnih.gov The resulting carbanion can be trapped by electrophiles. For example, quenching the reaction with chlorodimethylphenylsilane (B1200534) (PhMe₂SiCl) yields 3-(difluoro(phenyldimethylsilyl)methyl)pyridine. acs.orgnih.gov This silylated product can serve as an intermediate for further transformations. acs.org This deprotonative functionalization strategy is highly versatile and can be applied to a wide range of (hetero)arenes and electrophiles, providing access to benzylic difluoromethylene (Ar-CF₂-R) linkages. researchgate.net

Another approach involves the defluorinative functionalization of a trifluoromethyl group to a difluoromethyl group, which can then be functionalized. This transformation can be induced by strong reducing agents, generating a difluoromethyl anion that reacts with electrophiles. nih.govchemrxiv.org While this is not a direct interconversion of the existing CF₂H group on the title compound, it represents a key strategy in the broader context of synthesizing functionalized difluoromethylarenes.

Table 3: Functionalization via Deprotonation of (Difluoromethyl)arenes

| Starting Material | Base | Electrophile | Product | Ref. |

|---|---|---|---|---|

| 3-(Difluoromethyl)pyridine | Lithiated Base (e.g., LTMP) | PhMe₂SiCl | 3-(Difluoro(phenyldimethylsilyl)methyl)pyridine | acs.orgnih.gov |

| Aryl-CF₂H | Brønsted Superbase/Lewis Acid | Various (e.g., R-X) | Aryl-CF₂-R | researchgate.net |

| Aryl-CF₃ | Potassium Naphthalenide | Various (e.g., R-X) | Aryl-CF₂-R | nih.govchemrxiv.org |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of two additional deactivating groups, the bromo at C2 and the difluoromethyl at C3, further reduces the ring's nucleophilicity, making EAS on this compound particularly difficult.

If a reaction were to occur on the neutral pyridine, the electrophile would be directed to the C5 position, which is meta to the deactivating nitrogen atom and avoids the formation of highly unstable cationic intermediates. Reactions like nitration or halogenation would require harsh conditions, such as fuming sulfuric acid or high temperatures, and would likely result in low yields. bloomtechz.comyoutube.com

A more effective strategy to achieve EAS on a pyridine ring is to first convert it to a pyridine N-oxide. scripps.eduvaia.combhu.ac.inyoutube.com The N-oxide group is activating because the oxygen atom can donate electron density into the ring via resonance, while still being inductively withdrawing. bhu.ac.in This activation facilitates EAS under much milder conditions. vaia.com Crucially, the N-oxide directs incoming electrophiles to the C4 and C6 positions. scripps.eduvaia.com

For this compound N-oxide, electrophilic attack would be directed primarily to the C4 and C6 positions. Following the substitution reaction, the N-oxide can be readily removed by deoxygenation, for example with PCl₃ or H₂, to regenerate the pyridine ring. This N-oxide strategy provides a more viable and controlled route to introduce electrophiles onto the pyridine core compared to direct substitution on the parent heterocycle.

Table 4: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Pyridines

| Substrate | Activating/Deactivating Groups | Expected Position of Substitution | Conditions | Ref. |

|---|---|---|---|---|

| Pyridine | N (deactivating) | C3 | Harsh (e.g., high temp, strong acid) | youtube.com |

| 2-Bromo-3-nitropyridine | N, 2-Br, 3-NO₂ (all deactivating) | C5 | Very Harsh | bloomtechz.comnih.gov |

| Pyridine N-Oxide | N-Oxide (activating) | C4, C2 | Mild | scripps.eduvaia.com |

| 2-Bromo-3-(CF₂H)-Pyridine | N, 2-Br, 3-CF₂H (all deactivating) | C5 (predicted) | Very Harsh | - |

| 2-Bromo-3-(CF₂H)-Pyridine N-Oxide | N-Oxide (activating), 2-Br, 3-CF₂H (deactivating) | C4, C6 (predicted) | Mild to Moderate | scripps.eduvaia.com |

Applications of 2 Bromo 3 Difluoromethyl Pyridine As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The pyridine (B92270) nucleus is a common scaffold in many approved drugs, and the introduction of fluorine-containing substituents is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov 2-Bromo-3-(difluoromethyl)pyridine serves as a key starting material in the synthesis of novel therapeutic agents. biosynth.com

Synthesis of Heterocyclic Drug Candidates

The reactivity of the bromine atom in this compound is instrumental in the construction of diverse heterocyclic systems, which are core structures in a vast number of pharmaceuticals. mdpi.comnih.gov Through reactions such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling, various aryl, heteroaryl, and alkyl groups can be introduced at the 2-position of the pyridine ring. This allows for the synthesis of complex polycyclic and heterocyclic drug candidates. For instance, the difluoromethylpyridine moiety can be incorporated into larger frameworks to explore new chemical space in the search for novel treatments.

The synthesis of novel furo[2,3-b]pyridine-2-carboxamides and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives often starts from substituted pyridin-2(1H)-one. nih.gov While not directly starting from this compound, the principles of building complex heterocyclic systems from functionalized pyridines are well-established and applicable. The difluoromethyl group can impart favorable properties such as increased metabolic stability. mdpi.com

Derivatization for Bioactive Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. chemscene.com this compound is an ideal starting point for generating such libraries due to its facile derivatization potential. The bromine atom allows for a multitude of chemical transformations, enabling the systematic introduction of a wide range of substituents. This approach facilitates the exploration of structure-activity relationships (SAR) and the identification of lead compounds with desired biological activities. The resulting libraries of difluoromethylpyridine-containing compounds can be screened against various biological targets to identify new drug candidates. nih.gov

Building Block in Agrochemical Development

The pyridine ring is a key structural motif in a significant number of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.gov The introduction of fluorinated substituents, such as the difluoromethyl group, can enhance the efficacy and selectivity of these crop protection agents. nih.govresearchoutreach.org

Development of Crop Protection Agents

The development of modern crop protection agents focuses on high efficacy against target pests, low toxicity to non-target organisms, and favorable environmental profiles. The use of this compound as a synthetic intermediate allows for the rational design of new agrochemicals that meet these stringent criteria. The difluoromethyl group can enhance the compound's ability to penetrate the target organism and interact with its biological target, leading to improved crop protection. nih.govresearchoutreach.org

Intermediate in Material Science Research

While the primary applications of this compound are in the life sciences, its unique electronic properties also make it an interesting building block for material science research. The electron-withdrawing nature of the difluoromethyl group and the pyridine ring can influence the optical and electronic properties of larger conjugated systems. This makes it a potential intermediate for the synthesis of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the pyridine ring via the bromine atom allows for the fine-tuning of the material's properties. sigmaaldrich.com

Synthesis of Complex Polyfluorinated Pyridine Derivatives

This compound serves as a key building block in the synthesis of more complex, highly functionalized polyfluorinated pyridine derivatives. The reactivity of the compound is primarily centered around the bromine atom at the 2-position of the pyridine ring. This halogen atom acts as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse substituents and the construction of intricate molecular architectures. The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the pyridine ring, making the bromine atom susceptible to displacement in various coupling reactions.

The strategic location of the bromo and difluoromethyl groups makes this compound a valuable intermediate, particularly in the agrochemical and pharmaceutical industries, where fluorinated heterocycles are of significant interest. nih.govresearchgate.netnih.gov The synthesis of complex derivatives often involves creating new carbon-carbon or carbon-heteroatom bonds at the 2-position.

Common synthetic strategies to elaborate the this compound scaffold include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the bromo-pyridine with various organoboron compounds, such as aryl or heteroaryl boronic acids and esters. While challenges can sometimes arise with pyridine-2-boronates, alternative coupling partners like pyridine sulfinates have been shown to be highly effective in similar systems. rsc.org This allows for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in bioactive molecules.

Nickel-Catalyzed Coupling: Nickel catalysis offers a complementary and sometimes superior alternative to palladium for cross-coupling reactions involving heteroaryl halides. nih.gov Nickel-catalyzed cross-electrophile coupling reactions can be used to couple (hetero)aryl bromides with various partners, demonstrating broad functional group tolerance under mild conditions. nih.govrsc.org

Other Cross-Coupling Reactions: Other well-established palladium-catalyzed reactions, such as Sonogashira (with terminal alkynes), Heck (with alkenes), Buchwald-Hartwig amination (with amines), and cyanation reactions, are also applicable. These methods enable the introduction of alkynyl, vinyl, amino, and cyano functionalities, respectively, leading to a wide array of complex pyridine derivatives.

The following table illustrates potential synthetic transformations using this compound as a starting intermediate, based on established cross-coupling methodologies for bromo-pyridines.

Table 1: Examples of Synthetic Pathways for Complex Polyfluorinated Pyridine Derivatives

| Starting Material | Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Product |

| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenyl-3-(difluoromethyl)pyridine |

| This compound | Sonogashira Coupling | Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI / Base | 2-(Phenylethynyl)-3-(difluoromethyl)pyridine |

| This compound | Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / Ligand / Base | N-Phenyl-3-(difluoromethyl)pyridin-2-amine |

| This compound | Nickel-Catalyzed Coupling | Aryl Grignard Reagent (e.g., PhMgBr) | Ni(COD)₂ / TMEDA | 2-Phenyl-3-(difluoromethyl)pyridine |

These reactions highlight the utility of this compound as a foundational scaffold for accessing a diverse range of polyfluorinated pyridine structures, which are key targets in modern chemical research and development.

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization for Structural Elucidation (Excluding Basic Identification Data)

Beyond routine identification, advanced spectroscopic methods provide a detailed picture of the molecular architecture and electronic environment of 2-Bromo-3-(difluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be used to determine the chemical environment of the protons on the pyridine (B92270) ring. The coupling constants between adjacent protons would confirm their relative positions.

¹³C NMR spectroscopy would identify the chemical shifts of each carbon atom. The carbon attached to the bromine would be significantly influenced by the halogen's electronegativity and heavy atom effect. The difluoromethyl group would present a characteristic triplet in the proton-coupled ¹³C spectrum due to C-F coupling.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the difluoromethyl group would likely appear as a doublet in the proton-coupled spectrum, split by the adjacent proton. This provides direct evidence of the -CHF₂ moiety.

Infrared (IR) Spectroscopy: A detailed analysis of the FT-IR spectrum would reveal characteristic vibrational modes. While basic data is available from suppliers, a full assignment based on computational predictions would provide deeper insight. For instance, pyridine ring vibrations are typically observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations of the difluoromethyl group would be expected in the 1000-1200 cm⁻¹ range. The C-Br stretching frequency would appear at lower wavenumbers. The use of pyridine as a probe molecule in IR spectroscopy is a common technique to characterize the acidic sites of catalysts. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. A detailed study of the fragmentation pattern under electron impact (EI) or other ionization methods would reveal insights into the molecule's stability and bond strengths. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in doublet peaks for the molecular ion and any bromine-containing fragments, separated by two mass units. docbrown.info The predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, offering information about the molecule's shape in the gas phase. uni.lu

Computational Chemistry Studies

Computational chemistry offers powerful tools to investigate the properties of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to understand its electronic structure and predict its reactivity. researchgate.net

Key parameters that would be investigated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting sites of interaction with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge distribution on individual atoms, hybridization, and intramolecular interactions like hyperconjugation.

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, which quantify the molecule's reactivity.

Illustrative Data Table for DFT Calculations

While specific DFT data for this compound is not available in the public domain, a typical output would resemble the following table. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity; a larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound, particularly the rotational freedom of the difluoromethyl group. By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them. This is important for understanding how the molecule might interact with a biological target, such as an enzyme's active site. Such simulations can provide insights into protein-ligand stability and conformational changes. mdpi.com

Computational methods, particularly DFT, are invaluable for predicting and understanding reaction mechanisms. nih.govresearchgate.net For this compound, these methods could be used to:

Model Reaction Profiles: By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a given reaction can be constructed. This allows for the determination of activation energies and reaction thermodynamics.

Investigate Reaction Mechanisms: Computational studies can elucidate the step-by-step mechanism of reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for halo-pyridines. For example, in a reaction involving difluorocarbene, computational methods can help predict whether the reaction will proceed and what products might be formed. nih.govresearchgate.net

Identify Key Intermediates: Unstable or short-lived reaction intermediates that are difficult to detect experimentally can be modeled and characterized computationally.

Mechanistic Elucidation of Reactions Involving 2 Bromo 3 Difluoromethyl Pyridine

Mechanistic Pathways of Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient, and this effect is amplified by the inductive- and resonance-withdrawing nature of the difluoromethyl group. This electronic characteristic makes the positions ortho and para to the nitrogen atom susceptible to nucleophilic attack. In 2-bromo-3-(difluoromethyl)pyridine, the bromine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for SNAr reactions on halopyridines involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing difluoromethyl group and the ring nitrogen atom effectively stabilize this intermediate by delocalizing the negative charge.

Losing the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the bromide ion, which is a good leaving group.

While SNAr reactions are common for 2-halopyridines, the efficiency and regioselectivity can be influenced by the substituents present. acs.org For 3-substituted pyridines, the electronic nature of the substituent directs the outcome of reactions. acs.org The difluoromethyl group at the 3-position strongly activates the 2-position for such nucleophilic substitutions.

In some cases, alternative pathways can be considered. For instance, certain reactions on pyridines can involve radical intermediates, particularly under photoredox or high-temperature conditions. acs.org However, for typical nucleophilic substitutions on this compound, the SNAr pathway is the most prevalent.

Catalytic Cycle Investigations in Cross-Coupling Processes

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these processes, particularly for a Suzuki-Miyaura coupling, involves three key steps. mdpi.comnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) catalyst. This step involves the cleavage of the C-Br bond and forms a square-planar palladium(II) intermediate. nih.govresearchgate.net The choice of ligands on the palladium catalyst is crucial; bulky, electron-rich phosphine (B1218219) ligands can facilitate this step. beilstein-journals.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex. mdpi.comnih.gov This typically requires activation by a base, which converts the organoboron species into a more nucleophilic borate (B1201080) complex, facilitating the transfer of the organic moiety to the palladium center and displacing the halide.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the difluoromethyl-pyridyl group and the group transferred from the organometallic reagent) couple and are expelled from the palladium center, forming the final product. mdpi.comnih.gov This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 1: General Steps in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

| Step | Description | Key Species Involved |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Bromine bond of the pyridine. | Pd(0), this compound, Pd(II) complex |

| Transmetalation | The organic group from the organoboron reagent replaces the bromide on the Pd(II) complex. | Organoboron reagent, Base, Pd(II) complex |

| Reductive Elimination | The two organic fragments on the Pd(II) center couple, forming the product and regenerating the Pd(0) catalyst. | Diorganopalladium(II) intermediate, Coupled Product, Pd(0) |

Role of Intermediates in Reaction Selectivity and Efficiency

The structure and stability of intermediates play a pivotal role in determining the course and outcome of reactions involving this compound.

In nucleophilic aromatic substitution (SNAr) , the key intermediate is the Meisenheimer complex. The stability of this intermediate directly affects the reaction rate. The strong electron-withdrawing capacity of the -CF₂H group, combined with the ring nitrogen, provides significant stabilization for the negative charge developed in the ring during the formation of this intermediate. This stabilization lowers the activation energy for its formation, thus increasing the efficiency of the substitution reaction at the 2-position.

Furthermore, the difluoromethyl group itself can be activated to form a nucleophilic intermediate under specific conditions. Using a combination of a Lewis acid and a base, the C-H bond of the difluoromethyl group can be deprotonated to generate a stabilized carbanionic synthon, which can then react with various electrophiles. acs.org This demonstrates the dual reactivity of the molecule, where both the C-Br bond and the C-H bonds of the CF₂H group can be selectively functionalized by controlling the reaction conditions and the intermediates generated.

Kinetic and Thermodynamic Aspects of Transformations

While specific, detailed kinetic and thermodynamic studies for reactions involving this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry allow for a qualitative understanding.

Thermodynamics:

Substitution Reactions: SNAr reactions are generally thermodynamically favorable when the incoming nucleophile forms a stronger bond with the pyridine ring than the C-Br bond being broken, and when the bromide ion is a stable leaving group in the chosen solvent.

Kinetics:

The rate of SNAr reactions is highly dependent on the electrophilicity of the pyridine ring. The electron-withdrawing -CF₂H group significantly accelerates the rate of nucleophilic attack, which is often the rate-determining step.

Derivatives and Analogues in Contemporary Research

Structure-Activity Relationship Studies of Related Difluoromethylpyridines

The difluoromethyl (CF₂H) group is a key feature in the design of bioactive molecules, often serving as a bioisostere for hydroxyl, thiol, or amine moieties due to its ability to participate in hydrogen bonding. Structure-activity relationship (SAR) studies on difluoromethylpyridines aim to elucidate how the placement and chemical environment of the CF₂H group affect a compound's interaction with biological targets.

The position of the difluoromethyl group on the pyridine (B92270) ring is a critical determinant of the molecule's reactivity and, consequently, its biological activity. Research has demonstrated that the regioselectivity of C-H difluoromethylation of pyridines can be controlled, allowing for the synthesis of various isomers. This is significant because the electronic properties of the pyridine ring are altered depending on the substituent's location, which in turn influences binding affinity to enzymes and receptors.

A notable example of SAR in this class of compounds is the investigation of 2-difluoromethylpyridine derivatives as quorum sensing inhibitors. In these studies, a 2-difluoromethylpyridine moiety was used as a bioisosteric replacement for a pyridine-N-oxide. The resulting analogues demonstrated comparable or, in some cases, enhanced activity in inhibiting the quorum sensing system of Pseudomonas aeruginosa and reducing biofilm formation. This suggests that the 2-difluoromethylpyridine group can effectively mimic the biological function of the pyridine-N-oxide while potentially offering advantages in metabolic stability or pharmacokinetic profile.

Comparison with Other Halodifluoromethyl Heterocycles

The biological and physicochemical properties of 2-bromo-3-(difluoromethyl)pyridine can be better understood through comparison with other halodifluoromethyl heterocycles, where either the halogen atom or the heterocyclic core is varied. Halogenated heterocycles are prevalent in pharmaceuticals and agrochemicals due to the unique properties conferred by the halogen atoms.

A direct comparison can be made with chlorinated analogues. In general, a bromine atom is larger and more polarizable than a chlorine atom, while being less electronegative. These differences can lead to distinct interactions with biological targets. For instance, the larger size of bromine may provide a better fit in a spacious hydrophobic pocket of a receptor, while the higher electronegativity of chlorine might be more favorable for certain electrostatic interactions. The C-Br bond is also typically weaker than a C-Cl bond, which can influence the metabolic fate of the compound.

In a broader context, halodifluoromethyl heterocycles are valuable intermediates in organic synthesis. The halogen atom, be it bromine or chlorine, serves as a handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecules. The reactivity in such reactions can differ, with bromo derivatives often being more reactive than their chloro counterparts.

Research on Trifluoromethylpyridine Analogues

Trifluoromethylpyridines (TFMPs) are close structural analogues of difluoromethylpyridines and have been extensively studied, particularly in the agrochemical and pharmaceutical industries. The trifluoromethyl (CF₃) group is highly electronegative and lipophilic, and its incorporation into a pyridine ring can dramatically enhance a compound's metabolic stability and membrane permeability. nih.govjst.go.jpresearchoutreach.org

A vast number of TFMP derivatives have been developed as pesticides. jst.go.jpacs.org For example, Fluazifop-butyl was one of the first herbicides containing a TFMP moiety to be commercialized. nih.govjst.go.jp Structure-activity relationship studies in this area have shown that the position of the CF₃ group on the pyridine ring is crucial for activity and selectivity. For instance, in the development of some herbicides, pyridine analogues showed better crop selectivity compared to their phenyl counterparts. nih.gov Similarly, the insecticidal activity of certain compounds was found to be optimal with a 6-(trifluoromethyl)pyridine substructure. nih.gov

In the pharmaceutical arena, several drugs containing the TFMP moiety have been approved, and many more are in clinical trials. nih.gov The CF₃ group is often used as a bioisostere for other groups and can significantly impact a drug's potency and pharmacokinetic profile. For example, the replacement of a phenyl group with a trifluoromethylpyridine can lead to the discovery of insecticidal activity. nih.gov

The synthesis of TFMP derivatives often involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-existing pyridine ring. jst.go.jp The development of efficient synthetic methods has been a key driver of research in this area. researchoutreach.org

Below is a table summarizing some notable trifluoromethylpyridine analogues and their applications:

| Compound Name | Application/Activity | Key Structural Feature |

| Fluazifop-butyl | Herbicide | 5-(trifluoromethyl)pyridin-2-yloxy moiety |

| Flazasulfuron | Herbicide | 2-(trifluoromethyl)pyridine moiety |

| Chlorfluazuron | Insecticide | Benzoylurea with a trifluoromethylpyridine component |

| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinamide structure |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine moiety |

The extensive research on trifluoromethylpyridine analogues provides valuable insights for the future development of difluoromethylpyridine derivatives like this compound. The established SAR from the TFMP field can guide the rational design of novel difluoromethylated compounds with desired biological activities.

Future Research Directions and Potential Innovations

Development of Green Chemistry Approaches for Synthesis

Future efforts in the synthesis of 2-Bromo-3-(difluoromethyl)pyridine and its analogues will likely prioritize green chemistry principles to enhance sustainability and efficiency.

One promising avenue is the adoption of continuous flow chemistry . This technology offers superior control over reaction parameters, leading to higher yields and purity while minimizing waste. For instance, the defluorinative functionalization of trifluoromethyl groups to difluoromethyl groups can be efficiently performed in a flow system, offering a step- and time-economical approach for drug and agrochemical discovery. chemrxiv.orgnih.gov Applying flow microreactor technology could enable a safer and more scalable synthesis of difluoromethylated pyridines from readily available precursors. nih.gov

Another key area is the development of methods that rely on direct C-H functionalization . nih.govresearchgate.netresearchgate.net This atom-economical strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. researchgate.netresearchgate.net Recent advancements have demonstrated the ability to directly introduce difluoromethyl groups into the pyridine (B92270) ring, sometimes with switchable regioselectivity, using practical and inexpensive reagents. researchgate.netuni-muenster.de Future research could adapt these C-H difluoromethylation techniques to synthesize or modify compounds like this compound under milder, more environmentally benign conditions.

Furthermore, exploring alternative synthetic routes starting from different precursors, such as the use of 2-fluoromalonic acid as a building block for fluorinated heterocycles, represents another green approach. researchgate.net Such methods, involving tandem chlorination-cyclisation processes, could provide efficient pathways to polyfunctionalized fluorinated pyridines. researchgate.net

Novel Catalytic Systems for Functionalization

The functionalization of this compound can be significantly advanced through the development of novel catalytic systems. The two reactive sites—the C-Br bond and the pyridine ring—offer opportunities for diverse transformations.

Transition-metal catalysis remains a cornerstone for functionalizing halopyridines. Future research will likely focus on expanding the toolkit of catalysts for cross-coupling reactions at the C2-bromo position. While palladium-catalyzed reactions are well-established, the exploration of catalysts based on other metals like ruthenium, rhodium, and even rare earth metals could offer new reactivity and selectivity. nih.govnih.govacs.org For example, ruthenium(II) catalytic systems have been used for the domino C-O/C-N/C-C bond formation reactions of 2-bromopyridines, converting them into complex poly-heteroarylated 2-pyridones. nih.gov

Photoredox catalysis has emerged as a powerful tool for mild and selective transformations. nih.govqmul.ac.uk This strategy can be employed for a variety of reactions, including the introduction of difluoromethyl groups and the functionalization of heterocycles. nih.govnih.govpkusz.edu.cn Future work could involve using photoredox catalysis to either synthesize this compound or to functionalize it further. For instance, visible-light-mediated processes could enable radical reactions at different positions of the pyridine ring or facilitate novel coupling reactions at the bromine-bearing carbon. qmul.ac.uknih.gov

The development of catalysts for the defluorinative functionalization of related trifluoromethylpyridines presents another innovative strategy. researchgate.net This approach activates C-F bonds to convert a CF₃ group into a CF₂H group that can then be further functionalized, offering a new synthetic entry to derivatives of this compound. chemrxiv.orgnih.govresearchgate.net

| Catalytic System | Potential Application for this compound | Research Focus |

| Palladium Catalysis | Cross-coupling reactions at the C-Br bond (e.g., Suzuki, Buchwald-Hartwig). | Developing ligands for improved efficiency and broader substrate scope. nih.govacs.org |

| Ruthenium Catalysis | Domino reactions, meta-C-H functionalization of the pyridine ring. | Exploring novel multi-bond forming sequences starting from the 2-bromo position. nih.govacs.org |

| Rhodium Catalysis | C-H activation and functionalization of the pyridine ring. | Synthesis of highly substituted pyridine derivatives. acs.org |

| Photoredox Catalysis | Synthesis via radical difluoromethylation; further functionalization of the ring or C-Br bond under mild conditions. | Development of new photosensitizers and reagents for novel transformations. nih.govqmul.ac.uknih.gov |

| Rare Earth Metal Catalysis | ortho-C(sp²)-H functionalization of the pyridine ring. | Achieving unique selectivity not possible with other transition metals. nih.gov |

Exploration of New Reaction Pathways and Transformations

Innovations in synthetic methodology will open up new reaction pathways for this compound, allowing for the creation of novel molecular architectures.

One major area of future exploration is site-selective C-H functionalization . While functionalization of pyridines typically occurs at the ortho- and para-positions, new methods are emerging for the challenging meta-functionalization. nih.govresearchgate.net Strategies involving temporary dearomatization of the pyridine ring, for example through the formation of oxazino pyridine intermediates, allow for subsequent radical C-H difluoromethylation at the meta-position. nih.govresearchgate.net Applying such switchable C-H functionalization strategies to this compound could allow for the precise installation of additional functional groups at various positions on the pyridine ring. uni-muenster.deresearchgate.net

Domino and cascade reactions starting from this compound are another exciting frontier. As demonstrated with other 2-bromopyridines, a single catalytic event can trigger a sequence of bond-forming reactions to rapidly build molecular complexity. nih.gov Future research could design ruthenium- or palladium-catalyzed domino reactions that involve the C-Br bond and C-H bonds on the pyridine ring to construct complex heterocyclic systems in a single step.

The transformation of the difluoromethyl group itself is a less explored but promising area. While valued for its stability, the CF₂H group has an acidic proton, which could potentially be exploited in novel transformations. Furthermore, defluorinative functionalization pathways could potentially be reversed or adapted to use the CF₂H group as a linchpin for further reactions.

Emerging Applications in Chemical Biology and Materials Science

The unique properties conferred by the difluoromethyl group make this compound a valuable scaffold for applications in life sciences and materials science. researchgate.netnih.gov

In chemical biology and medicinal chemistry , the difluoromethyl group is recognized as a bioisostere of hydroxyl, thiol, or amino groups and can act as a lipophilic hydrogen bond donor. researchgate.net This makes it a highly desirable moiety in drug design to improve properties like metabolic stability, membrane permeability, and binding affinity. nih.govresearchgate.netnih.gov Future research will likely see this compound used as a key building block for synthesizing new bioactive compounds, including pharmaceuticals and agrochemicals. researchgate.netuni-muenster.de The bromine atom serves as a convenient handle for introducing a wide range of substituents through cross-coupling reactions, enabling the rapid generation of libraries of compounds for biological screening.

The development of N-difluoromethylated pyridine derivatives has also opened up applications as fluorophores. rsc.orgnih.gov The N-CF₂H group can enhance the photophysical properties of fluorescent molecules, making them useful as probes in chemical biology, for instance, in imaging mitochondria. nih.gov

In materials science , fluorinated pyridines are used to create advanced materials with enhanced thermal stability and chemical resistance. nih.govmdpi.com Perfluoropyridine, for example, is used to prepare fluoropolymers and porous network materials. mdpi.com By analogy, this compound could serve as a monomer or a precursor to monomers for new classes of fluorinated polymers. The bromine atom allows for polymerization through various coupling reactions, while the difluoromethyl group would impart desirable properties to the resulting material.

常见问题

What are the primary synthetic routes for 2-Bromo-3-(difluoromethyl)pyridine, and how can its purity be validated?

Level : Basic

Answer :

The synthesis typically involves halogenation and functional group introduction. For example, bromination of pyridine precursors at specific positions, followed by difluoromethylation using reagents like ClCFH or BrCFH under controlled conditions (temperature: 80–120°C, inert atmosphere). Post-synthesis, purity is validated via:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., H/C NMR for difluoromethyl group identification) .

- Mass Spectrometry (MS) : For molecular weight verification and detection of halogen isotopes (e.g., Br/Br) .

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<1% by area normalization) .

How do steric and electronic effects of the difluoromethyl group influence cross-coupling reactions in this compound?

Level : Advanced

Answer :

The difluoromethyl group (–CFH) introduces steric hindrance and electron-withdrawing effects, which impact reaction kinetics and regioselectivity. For Suzuki-Miyaura couplings:

- Steric Effects : Bulky substituents at position 3 may slow transmetalation steps; using Pd(PPh) or XPhos ligands enhances catalytic turnover .

- Electronic Effects : The –CFH group reduces electron density on the pyridine ring, favoring oxidative addition with electron-deficient aryl boronic acids. Solvent optimization (e.g., DMF/HO mixtures) improves yields by stabilizing intermediates .

Contradictions in literature reaction yields (e.g., 40–85%) often arise from variations in catalyst loading (1–5 mol%) or heating methods (microwave vs. conventional) .

What analytical strategies resolve contradictions in reported biological activities of halogenated pyridine derivatives?

Level : Advanced

Answer :

Discrepancies in biological data (e.g., IC values for kinase inhibition) require:

- Structural Reanalysis : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of –CFH and Br groups) .

- Assay Standardization : Control for variables like solvent (DMSO concentration ≤0.1%) and cell line specificity (e.g., FGFR1 vs. FGFR4 isoforms) .

- Computational Modeling : Density Functional Theory (DFT) to compare electronic profiles with non-fluorinated analogs, clarifying interactions with target proteins .

How does the difluoromethyl group alter the compound’s metabolic stability compared to non-fluorinated analogs?

Level : Advanced

Answer :

The –CFH group enhances metabolic stability by:

- Reducing Cytochrome P450 Oxidation : Fluorine’s electronegativity decreases electron density at adjacent carbons, slowing oxidative degradation .

- Increasing Lipophilicity : LogP values rise by ~0.5–1 unit compared to –CH analogs, improving membrane permeability (measured via Caco-2 assays) .

Methodologically, comparative studies use F NMR to track metabolite formation in liver microsomes, identifying stable intermediates like difluoromethoxy derivatives .

What are the key challenges in scaling up the synthesis of this compound?

Level : Basic

Answer :

Scale-up challenges include:

- Byproduct Formation : Bromine scrambling during halogenation; mitigated via slow reagent addition and temperature gradients (0°C → RT) .